molecular formula C18H17Cl2N5O2 B5020433 1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5020433
M. Wt: 406.3 g/mol
InChI Key: RQVUQCKIAQCXJE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,4-dichlorophenyl group at position 1 and a 4-(pyrimidin-2-yl)piperazine moiety at position 2. This structural framework is associated with anticonvulsant and neuroactive properties, as seen in structurally related N-Mannich bases and arylpiperazine derivatives . The 3,4-dichlorophenyl group enhances lipophilicity and receptor affinity, while the pyrimidinyl-piperazine moiety may influence pharmacokinetic properties and target selectivity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2/c19-13-3-2-12(10-14(13)20)25-16(26)11-15(17(25)27)23-6-8-24(9-7-23)18-21-4-1-5-22-18/h1-5,10,15H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVUQCKIAQCXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.

    Introduction of the dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the pyrimidinyl-substituted piperazine: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions could be used to modify the functional groups within the molecule.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as receptor modulation or enzyme inhibition.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, altering their function. The molecular targets and pathways involved could include:

    Receptor binding: Modulating receptor activity.

    Enzyme inhibition: Blocking enzyme activity.

    Signal transduction pathways: Affecting cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the aryl substituents or piperazine-linked functional groups. Below is an analysis based on evidence from pharmacological studies and synthetic derivatives:

Anticonvulsant Activity in N-Mannich Bases

Key analogs with anticonvulsant efficacy in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests include:

Compound Name MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Key Structural Differences vs. Target Compound
N-[{4-(3,4-Dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12) 16.13 133.99 - 3-Methyl group on pyrrolidine; piperazine linked via methyl bridge
N-[{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (24) 16.37 Not active - 3-CF₃-phenyl on piperazine; no dichlorophenyl group
N-[{4-(3,4-Dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (23) 37.79 128.82 - Dichlorophenyl group; piperazine linked via methyl bridge

Key Findings :

  • The 3,4-dichlorophenyl group in 12 and 23 enhances MES activity compared to non-halogenated analogs, suggesting its role in improving CNS penetration or receptor binding .
Piperazine Substituent Variations

Piperazine modifications significantly impact activity:

  • STK391918 : 1-(4-Ethoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione (MW: 381.43) :
    • Ethoxyphenyl group reduces electronegativity compared to dichlorophenyl, likely decreasing receptor affinity but improving solubility.
  • Compound 11g : 1-(3,4-Dichlorophenyl)-3-[4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl]urea :
    • Urea and thiazol substituents confer distinct hydrogen-bonding interactions, diverging from the pyrrolidine-2,5-dione core.
Physicochemical Properties
Compound Name Molecular Weight Lipinski Parameters Key Substituents
Target Compound ~437.3* Likely compliant 3,4-Dichlorophenyl; pyrimidinyl-piperazine
1-(3,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 299408-69-8) 404.3 Compliant Phenyl-piperazine instead of pyrimidinyl
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione ~462.3 Compliant Dual chloro-substituents; methyl-piperazine linker

*Estimated based on structural similarity to STK391918 .

Structural Insights :

  • Dichlorophenyl groups generally improve metabolic stability but may increase hepatotoxicity risks .

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